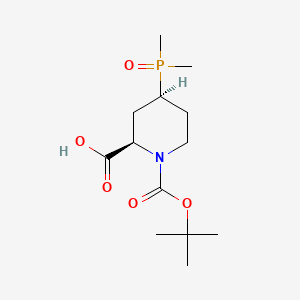
cis-1-(tert-Butoxycarbonyl)-4-(dimethylphosphoryl)piperidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-(dimethylphosphoryl)piperidine-2-carboxylic acid: is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a dimethylphosphoryl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-(dimethylphosphoryl)piperidine-2-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common method involves the protection of the amino group on the piperidine ring using a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the dimethylphosphoryl group through a phosphorylation reaction. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-(dimethylphosphoryl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the removal of the Boc group.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-(dimethylphosphoryl)piperidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-(dimethylphosphoryl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-(2R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylic acid
- rac-(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(dimethylphosphoryl)piperidine-2-carboxylic acid
Uniqueness
rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-(dimethylphosphoryl)piperidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H24NO5P |
|---|---|
Poids moléculaire |
305.31 g/mol |
Nom IUPAC |
(2R,4S)-4-dimethylphosphoryl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C13H24NO5P/c1-13(2,3)19-12(17)14-7-6-9(20(4,5)18)8-10(14)11(15)16/h9-10H,6-8H2,1-5H3,(H,15,16)/t9-,10+/m0/s1 |
Clé InChI |
OFQHAQFILDUIJU-VHSXEESVSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@@H](C[C@@H]1C(=O)O)P(=O)(C)C |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)P(=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



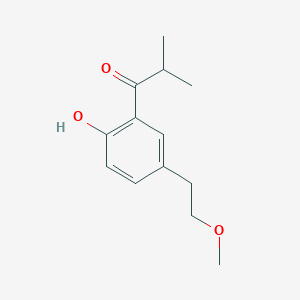

![4-Isobutyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B15325945.png)

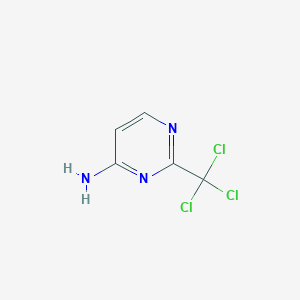

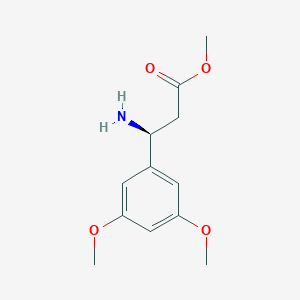
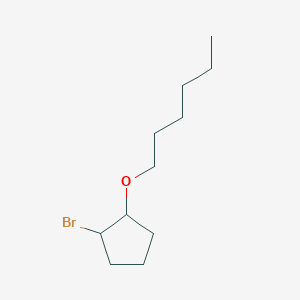

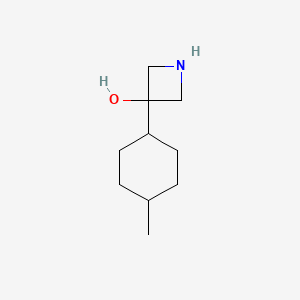
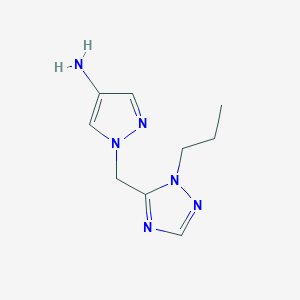
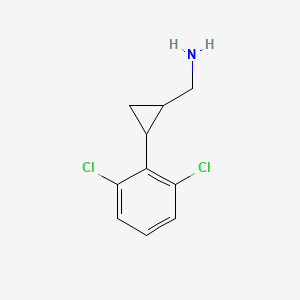
![cis-3-Azabicyclo[3.2.0]heptane hcl](/img/structure/B15326013.png)
